molecular formula C13H22N2O2 B1490334 3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole CAS No. 2097947-77-6

3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole

Cat. No. B1490334
CAS RN: 2097947-77-6
M. Wt: 238.33 g/mol
InChI Key: YNIWASKCXCJSIQ-UHFFFAOYSA-N
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Description

Pyrrole derivatives, such as Pyrrole-2-carboxaldehyde (Py-2-C), have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .


Synthesis Analysis

Pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives is complex and varies based on the specific derivative. For example, the reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produce triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .


Chemical Reactions Analysis

Pyrrole derivatives can participate in a variety of chemical reactions. For instance, Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely. For example, 3’-(Hydroxymethyl)-3a’,6a’-dihydro-2’ H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1 H,3’ H,5’ H)- trione is a colorless crystal with a melting point of 298–300°C .

Scientific Research Applications

Pyrrole Alkaloids Synthesis and Potential Applications

The isolation of new pyrrole alkaloids from endophytic fungi suggests potential for novel antimicrobial and anticancer compounds. Compounds such as N-[4-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyl]-acetamide and related structures from Fusarium incarnatum show promise for further biological activity studies, highlighting the role of pyrrole derivatives in developing new therapeutic agents (Li et al., 2008).

Functionalization and Synthesis of Pyrrole Derivatives

Research on the synthesis of pyrrole derivatives through functionalization techniques opens avenues for creating new materials with potential applications in drug development and materials science. Studies like the synthesis of pyrrole derivatives via intramolecular carbolithiation highlight the versatility of pyrrole chemistry in creating functional materials (Barluenga et al., 2003).

Biological Evaluation of Novel Pyrrole Derivatives

The synthesis and biological evaluation of novel pyrrole derivatives for activities such as antimicrobial and anthelmintic provide insights into the potential therapeutic uses of pyrrole compounds. These studies underscore the importance of pyrrole derivatives in the search for new bioactive compounds with diverse pharmacological activities (Bhardwaj & Sharma, 2021).

Pyrrole-Based Anticancer and Antimicrobial Agents

The development of pyrrole chelators targeting mitochondrial proteins such as TET1 for oncological therapies represents a cutting-edge application of pyrrole derivatives. These compounds, with their ability to inhibit specific proteins involved in cancer progression, show the therapeutic potential of pyrrole derivatives in treating serious pathologies (Antonyová et al., 2022).

Pyrrole Derivatives as Insecticidal Agents

The synthesis and evaluation of pyrrole derivatives as insecticidal agents against agricultural pests demonstrate the application of pyrrole chemistry in developing new agrochemicals. This research highlights the potential of pyrrole compounds in creating environmentally friendly and effective pest control solutions (Abdelhamid et al., 2022).

Mechanism of Action

Safety and Hazards

Pyrrole and its derivatives can pose various safety hazards. For example, pyrrole is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

The study of pyrrole derivatives is a promising area of research due to their wide range of biological activities and potential applications in pharmaceuticals and other industries. Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications .

properties

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-9-13-5-1-3-10(13)7-15(8-13)12(17)11-4-2-6-14-11/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIWASKCXCJSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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